molecular formula C9H13FN2O B2699638 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine CAS No. 1152560-87-6

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine

Cat. No.: B2699638
CAS No.: 1152560-87-6
M. Wt: 184.214
InChI Key: MGWAHSZBSYBFFO-UHFFFAOYSA-N
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Description

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13FN2O It is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a 2-methoxyethyl group attached to one of the nitrogen atoms in the diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the fluorine atom.

    Reduction: The nitro group is then reduced to an amine group, resulting in 4-fluoro-1,2-diaminobenzene.

    Alkylation: The final step involves the alkylation of one of the amine groups with 2-methoxyethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups or the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methoxyethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the methoxyethyl group and has different reactivity and applications.

    4-Fluoro-N1-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a methoxyethyl group.

    4-Fluoro-N1-(2-hydroxyethyl)benzene-1,2-diamine: Contains a hydroxyethyl group, leading to different chemical properties and applications.

Uniqueness

4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is unique due to the presence of both the fluorine atom and the 2-methoxyethyl group, which confer specific chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of compounds with enhanced biological activity and selectivity.

Properties

IUPAC Name

4-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWAHSZBSYBFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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